
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic molecule distinguished by its multifaceted structure and potential versatility in various scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Propylsulfonyl chloride reacts with tetrahydroisoquinoline in a nucleophilic substitution reaction under basic conditions, typically using a base like triethylamine.
Step 2: : The intermediate product then undergoes sulfonamidation with 4-(trifluoromethyl)benzenesulfonyl chloride, using a base such as pyridine or sodium hydroxide, to form the final compound.
Industrial Production Methods: For industrial-scale production, the reactions are often carried out in stainless steel reactors with precise temperature and pressure control to ensure high yield and purity. Catalysts and continuous flow techniques may be employed to optimize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, using oxidizing agents like potassium permanganate.
Reduction: : The sulfonyl groups can be reduced under specific conditions using agents such as lithium aluminum hydride.
Substitution: : Halogenation and other electrophilic substitutions can occur on the phenyl ring, especially under the influence of catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Chlorine or bromine with catalysts.
Major Products
Oxidation: : Yields sulfonic acids or other oxidized derivatives.
Reduction: : Produces desulfonated or partially reduced compounds.
Substitution: : Results in halogenated derivatives of the original molecule.
Scientific Research Applications
Chemistry
This compound can serve as a precursor in the synthesis of more complex molecules, particularly in the design of pharmaceuticals and agrochemicals.
Biology
Potentially used in the study of enzyme inhibition due to its sulfonamide group, which is known to interact with biological targets.
Medicine
Investigated for its potential as an anti-inflammatory or antimicrobial agent, given the bioactive nature of sulfonamide derivatives.
Industry
Used in the development of new materials with specific chemical properties, such as polymers or resins.
Mechanism of Action
Mechanism
The sulfonamide group interacts with enzymes or receptors in the body, often inhibiting their function by mimicking natural substrates or binding to active sites.
The tetrahydroisoquinoline portion may interact with neurotransmitter receptors or other cellular components, influencing biochemical pathways.
Molecular Targets and Pathways
Enzyme inhibition: Sulfonamide-containing compounds are known to inhibit dihydropteroate synthase and other critical enzymes.
Receptor interaction: Potential modulation of dopamine or serotonin receptors by the tetrahydroisoquinoline structure.
Comparison with Similar Compounds
Unique Characteristics
The combination of sulfonyl, tetrahydroisoquinoline, and trifluoromethylphenyl groups is unique, offering a distinctive set of chemical properties.
Similar Compounds
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide: : Similar in structure but lacks the trifluoromethyl group, potentially altering its reactivity and biological activity.
N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide: : Another analog with different substituents on the phenyl ring, affecting its overall properties.
The distinct structure of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide makes it a valuable compound for various research and industrial applications, offering unique interactions and functionalities.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O4S2/c1-2-11-31(28,29)25-10-9-16-5-8-19(12-17(16)13-25)24-30(26,27)14-15-3-6-18(7-4-15)20(21,22)23/h3-8,12,24H,2,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLNRDROPYZMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
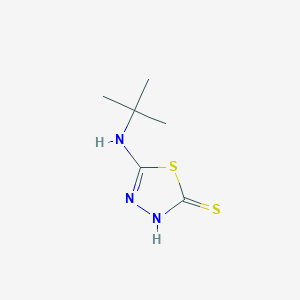
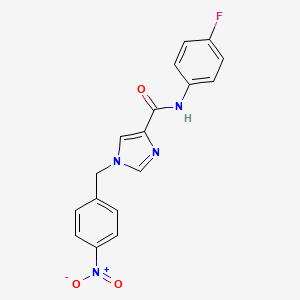
![2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422737.png)
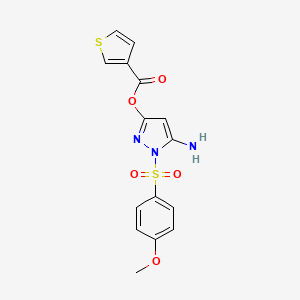
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2422741.png)

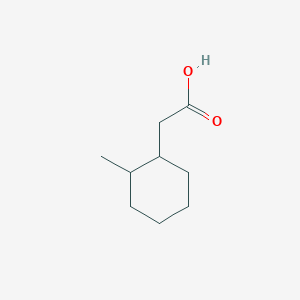
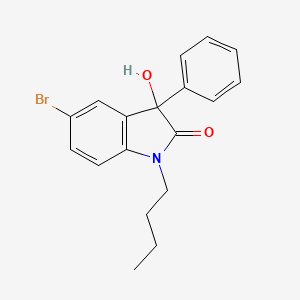
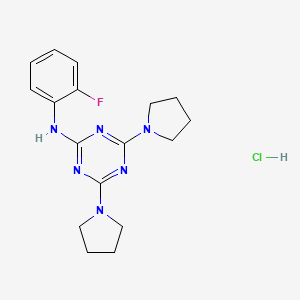
![N-[(4-benzyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2422746.png)
![2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide](/img/structure/B2422747.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2422749.png)
![O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride](/img/structure/B2422750.png)
![4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2422753.png)
